3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE
説明
3-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the 6-position and a methylsulfanyl-linked 1,2,4-oxadiazole moiety at the 3-position. The oxadiazole ring is further functionalized with a 1,3-benzodioxol group, a structural motif associated with bioactivity in medicinal chemistry, such as protease inhibition and receptor modulation . The compound’s design combines aromatic and heterocyclic components, which may enhance its stability and binding affinity in biological systems.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-2-4-13(5-3-1)15-7-9-19(23-22-15)28-11-18-21-20(24-27-18)14-6-8-16-17(10-14)26-12-25-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUIEKOVTYJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of these intermediates with a pyridazine derivative under suitable conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
作用機序
The mechanism of action of 3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several sulfur-containing benzodioxol derivatives documented in pharmacological studies. Below is a comparative analysis based on molecular features and inferred properties:
Structural Analogues from Literature
8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine (Compound e.0VA) Core Structure: Purine substituted with a benzodioxol-thio group and an isopropylamino side chain. Key Differences: The purine core (vs. pyridazine) and presence of an iodine atom on the benzodioxol ring may enhance halogen bonding and lipophilicity. This compound has been studied for kinase inhibition due to the purine scaffold’s ATP-mimetic properties .
Bis(trifluoromethyl)phenyl)sulfanyl)phenoxy]methyl}cyclohexanecarboxylic acid (Compound d.H71) Core Structure: Cyclohexanecarboxylic acid with trifluoromethylphenyl-sulfanyl and phenoxy groups. Key Differences: The carboxylic acid group and trifluoromethyl substituents likely increase solubility and metabolic stability compared to the pyridazine-oxadiazole hybrid. Such features are common in anti-inflammatory agents .
Comparative Data Table
*LogP values are estimated based on substituent contributions.
Research Findings and Methodological Insights
- Structural Determination : The use of SHELX software (e.g., SHELXL, SHELXS) has been pivotal in resolving crystal structures of similar heterocyclic compounds, enabling precise analysis of bond lengths and angles critical for understanding reactivity and binding modes .
- Synthetic Challenges : The methylsulfanyl linkage between oxadiazole and pyridazine introduces steric constraints, which may complicate synthesis compared to simpler thioether-containing analogues like e.0VA.
生物活性
The compound 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine represents a class of organic compounds that have garnered attention due to their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.36 g/mol. The structure features a pyridazine ring linked to a benzodioxole and an oxadiazole moiety, which are known for their biological activities.
Antimicrobial Activity
Research has indicated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi from Candida spp. .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 and A549 cell lines demonstrated that certain derivatives exhibited cytotoxic effects at higher concentrations while others enhanced cell viability .
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 70 |
| Compound B | A549 | 50 | 110 |
| Compound C | HepG2 | 200 | 85 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the oxadiazole group is known to interfere with nucleic acid synthesis and protein function . The presence of the sulfanyl group enhances lipophilicity, potentially improving cell membrane permeability.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the benzodioxole and oxadiazole portions significantly affect biological activity. For instance:
- Substituents on the benzodioxole ring can enhance antimicrobial potency.
- Altering the position of the sulfanyl group can modulate cytotoxic effects.
Case Studies
A notable study explored a series of oxadiazole derivatives for their antitumor activity. The results indicated that modifications similar to those in 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine led to enhanced inhibition of cancer cell proliferation compared to standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
